(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 7801-80-1
VCID: VC0558075
InChI: InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1
SMILES: CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C22H40N2O6
Molecular Weight: 428.57

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine

CAS No.: 7801-80-1

Cat. No.: VC0558075

Molecular Formula: C22H40N2O6

Molecular Weight: 428.57

* For research use only. Not for human or veterinary use.

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine - 7801-80-1

Specification

CAS No. 7801-80-1
Molecular Formula C22H40N2O6
Molecular Weight 428.57
IUPAC Name (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1
Standard InChI Key BFHBGKISYHNARI-ZLTKDMPESA-N
SMILES CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Composition

Molecular Components and Structure

The compound consists of two primary components connected through a salt formation:

  • The first component, (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a modified Boc-L-serine structure where:

    • The (2S) designation indicates L-stereochemistry at the alpha carbon

    • The 3-acetyloxy group represents an acetylated hydroxyl on the serine side chain

    • The (2-methylpropan-2-yl)oxycarbonylamino portion is the tert-butoxycarbonyl (Boc) protecting group

  • The second component, N-cyclohexylcyclohexanamine (dicyclohexylamine or DCHA), serves as a stabilizing counterion .

This compound represents a modified version of the parent structure (2S)-3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Boc-L-Serine), with acetylation at the hydroxyl group and formation of a dicyclohexylamine salt .

Physical and Chemical Properties

The properties of this compound derive from its component structures. The following table summarizes key physical and chemical characteristics:

PropertyValueSource
Parent Amino AcidL-Serine
Protection Grouptert-Butoxycarbonyl (Boc)
Side Chain ModificationAcetylation
CounterionDicyclohexylamine
Approximate Molecular Weight~386.5 g/mol (calculated)
Physical StateCrystalline solid
SolubilitySoluble in organic solvents like dichloromethane

The acetylation of the hydroxyl group significantly alters the compound's properties compared to unmodified Boc-Ser-OH.DCHA, increasing lipophilicity and reducing hydrogen bonding potential.

Synthesis Methodology

Synthetic Routes

The synthesis of this compound typically follows a multi-step process:

  • Protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine

  • Acetylation of the hydroxyl side chain using acetyl chloride or acetic anhydride

  • Salt formation with dicyclohexylamine

The dicyclohexylamine salt formation is particularly important as the free acid form is often non-crystalline, making handling and purification challenging.

Reaction Conditions and Optimization

Reaction StageReagentsConditionsKey Considerations
Boc ProtectionBoc₂O, Et₃NAqueous dioxane, pH 8-9, 0-25°CpH control critical for selectivity
AcetylationAc₂O or AcCl, baseOrganic solvent, 0-25°CControl of temperature to prevent side reactions
Salt FormationDCHA, organic solventRoom temperatureSelection of appropriate solvent for crystallization
PurificationRecrystallizationVarious solvent systemsCritical for obtaining high purity

Industrial production methods typically employ similar synthetic routes but with optimized conditions to ensure maximum yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maintain stereochemical integrity.

Applications in Scientific Research

Peptide Synthesis

The primary application of this compound is in peptide synthesis, where it serves as a building block with specialized properties:

  • The Boc group protects the amino function during coupling reactions

  • The acetylated hydroxyl prevents unwanted side reactions during synthesis

  • The dicyclohexylamine salt form improves stability and handling properties

The compound enables selective coupling reactions during peptide bond formation, which is crucial for synthesizing complex peptides with desired biological activities.

Pharmaceutical Development

In pharmaceutical research, this compound contributes to the development of peptide-based therapeutics. The protected and modified serine residue can be incorporated into peptides designed for various therapeutic applications:

  • Enzyme inhibitors targeting specific proteases

  • Peptide mimetics designed to interact with biological targets

  • Modified peptides with enhanced stability against enzymatic degradation

These applications leverage the unique structural features of the modified serine residue to enhance pharmacological properties of the resulting peptides.

Chemical Reactivity Profile

Deprotection Reactions

The compound undergoes specific deprotection reactions essential for its utility in synthesis:

  • The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane

  • The acetyl group can be hydrolyzed under mild basic conditions to regenerate the hydroxyl functionality

  • The dicyclohexylamine component can be removed through acidification and extraction

These selective deprotection steps allow for precise control during multistep peptide synthesis processes.

Coupling Reactions

Following appropriate deprotection, the compound participates in coupling reactions to form peptide bonds. Common coupling conditions include:

  • Use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC)

  • Addition of additives like hydroxybenzotriazole (HOBt) to minimize racemization

  • Reaction in aprotic solvents such as dichloromethane or N,N-dimethylformamide

The compound's structural features allow for efficient coupling while maintaining stereochemical integrity.

Structural Comparisons

Related Compounds

This compound belongs to a family of protected amino acid derivatives commonly used in peptide synthesis:

CompoundStructureDistinguishing Features
Boc-Ser-OH(2S)-3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acidFree hydroxyl group, free acid form
Boc-Ser-OH.DCHA(2S)-3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamineDicyclohexylamine salt, free hydroxyl
Our Compound(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamineAcetylated hydroxyl, DCHA salt
Fmoc-Ser-OH(2S)-3-Hydroxy-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acidAlternative Fmoc protection strategy

The acetylation of the hydroxyl group in our compound provides distinct reactivity compared to standard Boc-Ser-OH derivatives .

Research Significance

Advantages in Peptide Chemistry

The specific structure of this compound offers several advantages in peptide synthesis:

  • The acetylated hydroxyl prevents unwanted side reactions during coupling

  • The Boc protection is compatible with solid-phase peptide synthesis methodologies

  • The DCHA salt form provides improved stability and handling properties

These features make the compound particularly valuable for synthesizing complex peptides with challenging sequences.

Current Research Applications

Recent studies involving similar protected serine derivatives highlight their importance in various research areas:

  • Development of peptide-based enzyme inhibitors targeting proteases involved in disease processes

  • Creation of peptidomimetics with enhanced pharmacokinetic properties

  • Investigation of structure-activity relationships in biologically active peptides

  • Material science applications, such as enhancing properties of silica gel hybrids

The specialized nature of this compound makes it valuable in contexts where precise control of serine reactivity is required.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator